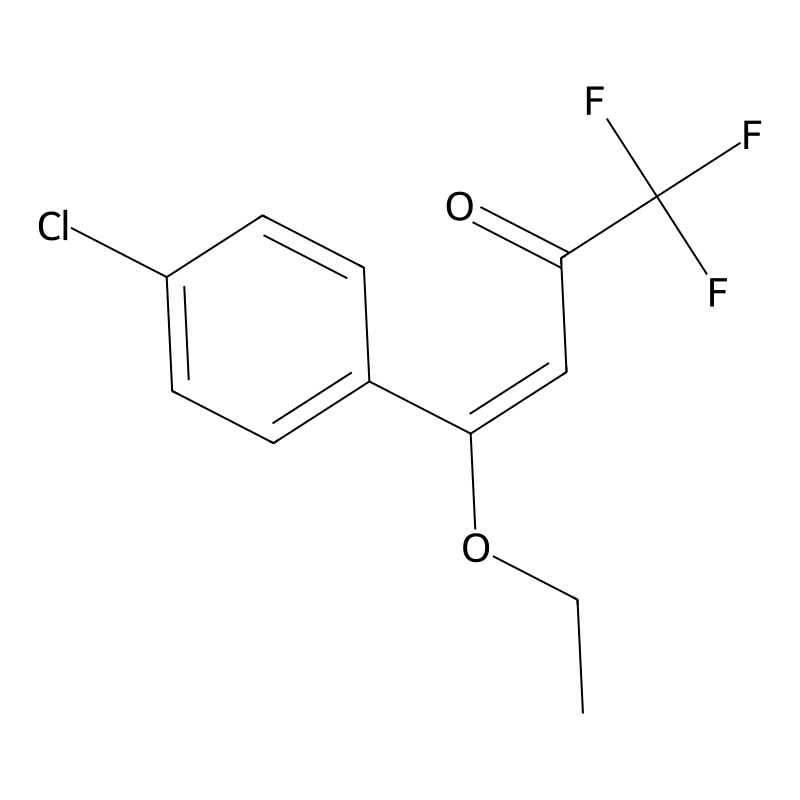

1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one

Catalog No.

S6598894

CAS No.

2088951-22-6

M.F

C12H10ClF3O2

M. Wt

278.65 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

2088951-22-6

Product Name

1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one

IUPAC Name

(E)-4-(4-chlorophenyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one

Molecular Formula

C12H10ClF3O2

Molecular Weight

278.65 g/mol

InChI

InChI=1S/C12H10ClF3O2/c1-2-18-10(7-11(17)12(14,15)16)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+

InChI Key

CAHYIQCHAZFKDM-JXMROGBWSA-N

SMILES

CCOC(=CC(=O)C(F)(F)F)C1=CC=C(C=C1)Cl

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)C1=CC=C(C=C1)Cl

Isomeric SMILES

CCO/C(=C/C(=O)C(F)(F)F)/C1=CC=C(C=C1)Cl

1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one is a fluoroacetophenone derivative, also known as EFVAVIRIN. It has been found to have antiviral effects, specifically against HCV and HIV viruses. This compound was patented by Merck in 2010.

EFVAVIRIN is a yellow powder and its molecular formula is C14H10ClF3O2. Its molecular weight is 318.67 g/mol. It has a melting point of 82-84°C and is soluble in DMSO and methanol.

EFVAVIRIN is synthesized through the reaction of ethyl 4-chloroacetoacetate with 2,2,2-trifluoro-1-(4-hydroxyphenyl)-1-ethanone, followed by cyclization of the resulting product. The resulting intermediate is then treated with sodium hydroxide to yield EFVAVIRIN. The compound can be characterized by nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy.

Various analytical methods have been used to determine the purity and structure of EFVAVIRIN, including high performance liquid chromatography, gas chromatography-mass spectrometry, and X-ray crystallography.

EFVAVIRIN has been found to have antiviral properties, particularly against HCV and HIV viruses. Studies have shown that EFVAVIRIN inhibits the replication of both viruses by targeting the viral enzyme, NS5B polymerase. EFVAVIRIN is also believed to have anti-inflammatory and anticancer properties.

Toxicity studies conducted on rats showed that EFVAVIRIN has low acute oral toxicity. However, further studies are required to determine the chronic toxicity and the safety of long-term use of this compound.

EFVAVIRIN has potential applications in the development of new antiviral drugs for the treatment of HCV and HIV infections. It can also be used to develop drugs targeting NS5B polymerase.

Currently, research on EFVAVIRIN is focused on its antiviral properties and developing new drug treatments. Several studies are being conducted to determine the effectiveness of EFVAVIRIN against other viral diseases.

EFVAVIRIN has potential applications in the pharmaceutical industry for the development of new antiviral drugs. It can also be used in academic research to study the viral enzyme NS5B polymerase.

One limitation of EFVAVIRIN is its limited solubility, which may limit its effectiveness as a drug. Further studies are needed to determine the mechanism of action of EFVAVIRIN against HCV and HIV. Future directions include exploring the effectiveness of EFVAVIRIN against other viruses and developing new formulations with increased solubility. Additionally, the safety and toxicity of long-term use of EFVAVIRIN must be further investigated.

1. Develop new formulations of EFVAVIRIN with increased solubility.

2. Investigate the safety and toxicity of long-term use of EFVAVIRIN.

3. Explore the effectiveness of EFVAVIRIN against other viral diseases.

4. Determine the mechanism of action of EFVAVIRIN against HCV and HIV viruses.

5. Develop new antiviral drugs based on EFVAVIRIN.

6. Study the effectiveness of EFVAVIRIN in combination with other antiviral drugs.

7. Investigate the structure-activity relationship of EFVAVIRIN to optimize its efficacy.

8. Study the anti-inflammatory and anticancer properties of EFVAVIRIN.

9. Investigate the potential of EFVAVIRIN in the treatment of other diseases.

10. Conduct clinical trials to determine the efficacy of EFVAVIRIN as a drug.

2. Investigate the safety and toxicity of long-term use of EFVAVIRIN.

3. Explore the effectiveness of EFVAVIRIN against other viral diseases.

4. Determine the mechanism of action of EFVAVIRIN against HCV and HIV viruses.

5. Develop new antiviral drugs based on EFVAVIRIN.

6. Study the effectiveness of EFVAVIRIN in combination with other antiviral drugs.

7. Investigate the structure-activity relationship of EFVAVIRIN to optimize its efficacy.

8. Study the anti-inflammatory and anticancer properties of EFVAVIRIN.

9. Investigate the potential of EFVAVIRIN in the treatment of other diseases.

10. Conduct clinical trials to determine the efficacy of EFVAVIRIN as a drug.

XLogP3

3.9

Hydrogen Bond Acceptor Count

5

Exact Mass

278.0321417 g/mol

Monoisotopic Mass

278.0321417 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds